molecular formula C10H12O3 B1366891 2-Ethyl-3-methoxybenzoic acid CAS No. 57598-51-3

2-Ethyl-3-methoxybenzoic acid

Cat. No. B1366891
CAS RN: 57598-51-3
M. Wt: 180.2 g/mol
InChI Key: RXCOEMMGBRUEEG-UHFFFAOYSA-N
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Description

2-Ethyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Ethyl-3-methoxybenzoic acid consists of a benzene ring substituted with an ethyl group at the 2nd position and a methoxy group at the 3rd position .

It should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis and Methodology

  • A method has been developed for the one-pot preparation of a variety of 3- and 6-substituted 2-methoxybenzoic acids, showcasing the general utility of this approach for producing compounds not easily accessible by conventional means (Nguyen, Castanet, & Mortier, 2006).

Chemical Synthesis

  • The synthesis of anacardic acids involved the conversion of ethyl 6-(8-chlorooctyl)salicylate to ethyl 6-(7-formylheptyl)-2-methoxybenzoate, highlighting the versatility of methoxybenzoic acid derivatives in chemical synthesis (Satoh, Takeuchi, Nishimura, Ohta, & Tobinaga, 2001).

Intermediate in Pharmaceutical Synthesis

  • The compound 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate in the synthesis of the drug amisulpride, demonstrates the application of methoxybenzoic acid derivatives in pharmaceutical manufacturing (Wang Yu, 2008).

Encapsulation of Flavor Molecules

  • The encapsulation of 4-hydroxy-3-methoxybenzoic acid into layered double hydroxide for controlled flavor release in food products shows the use of methoxybenzoic acids in the food industry (Hong, Oh, & Choy, 2008).

Solubility Studies

Exploration in Organic Chemistry

  • Studies on 2-arylbenzoic acids, including 3-ethoxy-2-phenylbenzoic acid, for useas proton shuttles in the arylation of indoles, demonstrate the potential of methoxybenzoic acids in facilitating selective chemical reactions (Pi, Lu, Liu, Lu, Xiao, Fu, & Guimond, 2018).

Photolabile Protecting Groups

  • The use of anthraquinone 2-yl ethyl as a photolabile protecting group for carboxylic acids, including p-methoxybenzoic acid, reveals the role of methoxybenzoic acid derivatives in photochemistry, particularly in creating caged compounds (Ren, Bi, Mao, & Song, 2009).

Doping of Polyaniline

  • Research on using benzoic acid and substituted benzoic acids like 2-methoxybenzoic acid as dopants for polyaniline illustrates their potential in the field of conductive polymers and materials science (Amarnath & Palaniappan, 2005).

Safety And Hazards

2-Ethyl-3-methoxybenzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with protective gloves and eye/face protection, and used only in well-ventilated areas .

properties

IUPAC Name

2-ethyl-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCOEMMGBRUEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482244
Record name 2-ETHYL-3-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-3-methoxybenzoic acid

CAS RN

57598-51-3
Record name 2-ETHYL-3-METHOXYBENZOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 5 L, 4-necked round-bottom flask equipped with addition funnel, overhead stirring, and nitrogen purge was dried and charged with 128 g (623 mmoles) of 2-(3-methoxyphenyl)-5,5-dimethyloxazoline in 2.5 L of tetrahydrofuran. The mixture was cooled to -65° C. in a dry ice/isopropanol bath, and 450 mL of 1.6N n-butyl lithium was added slowly. After complete addition, the mixture was stirred for 1.5 hours at -45° to -30° C. After cooling to -45° C., ethyl iodide was added (80 mL, 1 mole). The temperature was maintained at -45° C. for 20 minutes, the mixture was allowed to warm to room temperature and was stirred overnight. Saturated ammonium chloride was added with ice cooling, and the mixture extracted several times with ether. The organic extracts were combined, dried over sodium sulfate, and solvent was removed in vacuo to give an oily solid. The solid was dissolved in 1 L of 6N hydrochloric acid in 3:1 water:methanol and heated at reflux for 15 hours. The hydrolysis was monitored by 1H NMR and shown to be about 75% complete. Additional acid was added (200 mL of 6N hydrochloric acid in 3:1 water:methanol), and the mixture was heated again at reflux for 8 hours. The mixture was cooled on ice, solids were collected, and dissolved in 10% aq. sodium hydroxide/methylene chloride. The aqueous layer was removed, acidified, and filtered to yield a tan solid which was air-dried at room temperature (53 g). An additional 23 g of product was obtained by further acidic hydrolysis of the methylene chloride extract. The melting point of the desired acid was 100°-101° C.
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2-(3-methoxyphenyl)-5,5-dimethyloxazoline
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450 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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